Suksdorfin

Anti-HIV Structure-Activity Relationship Pyranocoumarin

Researchers requiring an authentic, stereochemically defined natural pyranocoumarin for HIV-1 SAR or PPARγ-targeted metabolic studies face limited access to well-characterized material. Suksdorfin (≥98% HPLC) provides the benchmark scaffold with dual HIV-1 inhibition (EC50 2.6 μM, H9 cells) and PPARγ activation activity. • Verified (R,R) absolute stereochemistry at C-3′ and C-4′ - essential for reproducible SAR • 4′-isovaleryl pharmacophore confirmed; absent from inactive analogs (pteryxin, anomalin) • Published NRTI synergy data (ddI/ddC) available for combination study design Batch-specific COA with NMR and MS included.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
CAS No. 53023-17-9
Cat. No. B1681180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuksdorfin
CAS53023-17-9
Synonyms3'-O-acetyl-4'-O-isovaleryl-cis-khellactone
saxdorphin
suksdorfin
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
InChIInChI=1S/C21H24O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1
InChIKeyKLUTZDJBVDPOFE-WOJBJXKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Suksdorfin (CAS 53023-17-9): A Dihydroseselin-Type Pyranocoumarin Natural Product for Anti-HIV and PPARγ-Targeted Metabolic Research Procurement


Suksdorfin (CAS 53023-17-9) is a dihydroseselin-type angular pyranocoumarin belonging to the acylated khellactone subclass, first isolated from the fruits of Lomatium suksdorfii (Apiaceae) [1]. Its structure features a 3′-O-acetyl-4′-O-isovaleryl substitution on a (+)-cis-khellactone core, giving it the molecular formula C21H24O7 and a molecular weight of 388.4 g/mol [2]. Unlike simpler coumarins or non-acylated khellactones, suksdorfin possesses two distinct and quantifiably verified biological activities: inhibition of HIV-1 replication in multiple cell types and activation of peroxisome proliferator-activated receptor gamma (PPARγ) leading to adipocyte differentiation and improved glucose metabolism [3]. These dual activities, rooted in its specific acylation pattern and stereochemistry, make suksdorfin a unique starting scaffold for medicinal chemistry optimization rather than a therapeutic endpoint, as its synthetic analogs DCK and 4-methyl-DCK achieved dramatically higher potency [4].

Why Suksdorfin Cannot Be Replaced by Generic Pyranocoumarins or Non-Acylated Khellactones for Anti-HIV or PPARγ Research


Suksdorfin occupies a narrow structural-activity niche that generic coumarin substitution cannot replicate. SAR analysis across ten related compounds established that the dihydroseselin skeleton alone is insufficient for anti-HIV activity; the 4′-isovaleryl acyl group is the critical pharmacophoric determinant conferring enhanced potency [1]. Non-acylated or differently acylated khellactones such as seselin, anomalin, or pteryxin lack this specific substitution and consequently fail to achieve comparable HIV-1 inhibition [2]. Conversely, the synthetic DCK and 4-methyl-DCK analogs, while orders of magnitude more potent than suksdorfin against HIV-1 (EC50 values of 4×10⁻⁴ μM and 1.83×10⁻⁶ μM, respectively), are obtained through multi-step enantioselective synthesis using expensive camphanoyl chiral auxiliaries, making suksdorfin the most accessible natural starting material for analog generation [3]. For PPARγ research, suksdorfin is among very few pyranocoumarins demonstrated to activate PPARγ and improve glucose metabolism in vivo (KK-Ay diabetic mice), a property absent from most other khellactone derivatives [4]. Thus, substitution by either simpler coumarins or hyper-potent synthetic analogs fails for opposing reasons: insufficient activity or loss of the natural scaffold's unique dual-action profile.

Suksdorfin Quantitative Differentiation Evidence: Head-to-Head Anti-HIV Potency, Therapeutic Index, Synergy, and PPARγ Activity Data


Anti-HIV-1 Potency in H9 Lymphocytes: Suksdorfin vs. Synthetic DCK and 4-Methyl-DCK Analogs

Suksdorfin inhibits HIV-1 replication in the H9 T-cell line with an average EC50 of 2.6 ± 2.1 μM [1]. In contrast, the synthetic analog DCK (3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone, compound 16 in Huang et al.) exhibits an EC50 of 4 × 10⁻⁴ μM, representing an approximately 6,500-fold improvement in potency [2]. The further optimized 4-methyl-DCK analog (compound 11 in subsequent studies) achieves an EC50 of 1.83 × 10⁻⁶ μM (or 0.0059 μM in an alternative assay format), roughly 440- to 1,400-fold more potent than suksdorfin [3]. Notably, unsubstituted or mis-acylated dihydroseselins lacking the specific camphanoyl or optimized acyl groups are either inactive or active only at much higher concentrations, with the stereochemical configuration at the 3′ and 4′ positions being critical—diastereoisomers of DCK are at least 10,000-fold less active [2]. This quantifies both the absolute potency of suksdorfin relative to its optimized descendants and the critical importance of its natural acylation pattern as the starting point for medicinal chemistry.

Anti-HIV Structure-Activity Relationship Pyranocoumarin

In Vitro Therapeutic Index: Suksdorfin vs. DCK, 4-Methyl-DCK, and AZT

The in vitro therapeutic index (TI = IC50 for cytotoxicity / EC50 for antiviral activity) distinguishes suksdorfin from its synthetic descendants and the clinical reference AZT. Suksdorfin exhibits a TI of 30.6 ± 22.4 in H9 cells [1]. By comparison, DCK (3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone) demonstrates a TI of 136,719, representing an approximately 4,500-fold improvement in selectivity [2]. 4-Methyl-DCK achieves a TI of 6.89 × 10⁷ in prior screening methodology, and > 6,600 in a subsequent independent assay [3]. For reference, AZT (zidovudine) tested in the same H9 assay system shows a TI of 36,520 [3]. Unsubstituted or minimally substituted dihydroseselin derivatives showed TIs below quantifiable thresholds due to lack of antiviral activity [2]. The steep TI escalation from suksdorfin (3.06 × 10¹) through DCK (1.37 × 10⁵) to 4-methyl-DCK (6.89 × 10⁷) illustrates the profound impact of systematic acylation optimization while also confirming that suksdorfin, though modest in TI, possesses measurable selectivity absent from non-acylated analogs.

Therapeutic Index Selectivity Anti-HIV

Synergistic Anti-HIV Activity with Nucleoside Reverse Transcriptase Inhibitors: Suksdorfin + ddC/ddI vs. Suksdorfin + AZT

Suksdorfin demonstrates statistically significant synergy when combined with the anti-HIV nucleosides ddI (didanosine) and ddC (zalcitabine) in inhibiting HIV-1 replication in H9 cells, with ddC showing greater synergy than ddI [1]. This synergy is formal statistical synergy, not merely additive effects. Critically, the combination of suksdorfin with AZT (zidovudine) did not produce statistically significant synergy, demonstrating that the synergistic interaction is nucleoside-specific and not a general property of combining suksdorfin with any NRTI [1]. Furthermore, suksdorfin did not antagonize the antiviral suppression mediated by any of the three nucleoside reverse transcriptase inhibitors tested (AZT, ddI, ddC), establishing a favorable interaction profile for potential combination regimens [1]. This differential synergy pattern—present with ddI/ddC, absent with AZT—cannot be extrapolated to other pyranocoumarins or khellactone derivatives without explicit testing, as the synergy depends on the specific mechanism of action and metabolic handling of both agents. No data support similar synergy profiles for DCK, 4-methyl-DCK, pteryxin, or other analogs.

Drug Synergy Combination Therapy HIV-1

PPARγ-Mediated Adipocyte Differentiation and In Vivo Glucose Metabolism Improvement in KK-Ay Diabetic Mice: Suksdorfin vs. In-Class Coumarins

Suksdorfin significantly promotes adipocyte differentiation and enhances adiponectin production through activation of PPARγ, a master transcriptional regulator of adipogenesis [1]. In cellular assays, suksdorfin activated PPARγ with measurable potency, and in vivo feeding of suksdorfin to obese diabetic KK-Ay mice attenuated metabolic disorders, induced adipocyte miniaturization in white adipose tissue (WAT), and increased expression of PPARγ target genes related to adipocyte differentiation [1]. The study evaluated multiple coumarin derivatives abundant in Apiaceae plants and found that this activity is not universal among coumarins—suksdorfin was specifically identified as active from a screen of coumarin derivatives [1]. While the specific PPARγ EC50 for suksdorfin in a luciferase reporter gene assay context has been reported in secondary sources as 18 μM and 30 μM (PPARγ1 and PPARγ2 isoforms respectively), direct comparison with the reference PPARγ full agonist rosiglitazone (EC50 ~60 nM) indicates suksdorfin is a relatively weak but structurally distinct PPARγ activator . Importantly, no other dihydroseselin-type pyranocoumarin (e.g., pteryxin, anomalin, DCK) has been reported to possess this dual anti-HIV and PPARγ activation profile, making this combination unique to suksdorfin within its structural class.

PPARγ Agonist Adipogenesis Type 2 Diabetes

Multi-Cell-Type Anti-HIV Activity Spectrum: Suksdorfin vs. Single-Cell-Line Assays Typical of Synthetic Analogs

Suksdorfin's anti-HIV-1 activity has been demonstrated across a broader panel of physiologically relevant HIV-1 host cell types than many synthetic analogs. Beyond the standard H9 T-cell line (EC50 = 2.6 ± 2.1 μM), suksdorfin suppressed HIV-1 replication during acute infections of peripheral blood mononuclear cells (PBMCs), primary monocyte/macrophages, and the promonocytic cell line U937 [1]. While DCK (compound 16) was also shown to be active against HIV replication in a monocytic cell line and PBMCs, this multi-cell-type characterization was initially performed on suksdorfin and provided the benchmark for subsequent analog evaluation [2]. In contrast, many dihydroseselin derivatives synthesized and tested subsequently were evaluated only in H9 cells, with insufficient data to claim equivalent breadth of cellular tropism [2]. The demonstration that suksdorfin is active in both lymphocyte-lineage and monocyte/macrophage-lineage cells is significant because HIV-1 establishes reservoirs in multiple cell types, and compounds active only in T-cell lines may miss clinically relevant viral sanctuaries.

HIV-1 Monocyte/Macrophage PBMC

Structural Determinant: 4′-Isovaleryl Acyl Substitution as Critical Pharmacophore for Anti-HIV Activity

A systematic SAR comparison of suksdorfin with ten structurally related coumarin compounds established that the dihydroseselin-type pyranocoumarin skeleton bearing a 4′-isovaleryl group is the essential structural requirement for enhanced anti-HIV activity [1]. Compounds lacking the 4′-isovaleryl substitution but retaining the dihydroseselin core showed substantially reduced or absent anti-HIV activity, while varying the 3′-acyl group had less impact on potency [1]. This SAR conclusion is reinforced by the observation that naturally occurring khellactone esters with different acyl substitution patterns—including pteryxin (3′-acetyl-4′-angeloyl), anomalin (3′-senecioyl-4′-acetyl), and isopteryxin—exhibit distinct biological activities primarily in NO production inhibition and hepatoprotection rather than anti-HIV activity [2]. The specificity of the 4′-isovaleryl requirement means that even closely related natural khellactones differing only in their acyl substituents cannot be indirectly assumed to possess anti-HIV activity equivalent to suksdorfin. The patent literature further codifies this SAR by defining the structural scope of active suksdorfin analogs based explicitly on the nature of the acyl groups at the 3′ and 4′ positions [3].

Structure-Activity Relationship Pharmacophore Khellactone

Suksdorfin Procurement Application Scenarios: Anti-HIV Lead Optimization, Metabolic PPARγ Research, and Natural Product Reference Standard


Natural Product Lead Scaffold for Anti-HIV Medicinal Chemistry Optimization Programs

Research groups engaged in anti-HIV drug discovery requiring a natural, structurally characterized starting point for synthetic analog generation should procure suksdorfin rather than the more potent DCK or 4-methyl-DCK when the objective is to explore novel substitution patterns beyond camphanoyl esters. Suksdorfin's EC50 of 2.6 ± 2.1 μM and TI of 30.6 in H9 cells [1] serve as the benchmark against which all synthetic modifications are compared, as established by the Lee group's systematic synthesis of 42 dihydroseselin derivatives [2]. Procurement of suksdorfin provides the authentic natural enantiomer with defined absolute stereochemistry at C-3′ and C-4′ (R,R configuration), which is essential for generating both cis and trans analogs and for reproducing published SAR trajectories.

Investigation of PPARγ-Mediated Metabolic Effects Using a Non-Thiazolidinedione Chemotype

Researchers studying PPARγ activation for metabolic disorders who need a structurally distinct chemotype outside the thiazolidinedione (TZD) class should select suksdorfin based on its demonstrated ability to promote adipocyte differentiation, enhance adiponectin production, activate PPARγ, and improve glucose metabolism in KK-Ay diabetic mice [1]. Unlike rosiglitazone (EC50 ~60 nM), suksdorfin is a weaker PPARγ agonist but provides a pyranocoumarin scaffold that may engage PPARγ through a different binding mode, potentially avoiding TZD-associated adverse effects. This application is reinforced by the absence of PPARγ activity data for DCK, 4-methyl-DCK, and most other khellactone derivatives, establishing suksdorfin as the sole pyranocoumarin option for PPARγ-targeted research [1].

HIV-1 Combination Therapy Research Requiring Nucleoside-Specific Synergy Characterization

Investigators studying anti-HIV drug combinations should procure suksdorfin specifically when the research question involves differential synergy with nucleoside reverse transcriptase inhibitors. Suksdorfin's statistically significant synergy with ddI and ddC, combined with its lack of synergy with AZT and absence of antagonism with any NRTI [1], provides a well-characterized pharmacological profile for exploring the mechanistic basis of nucleoside-specific synergy. This nuanced interaction pattern has not been replicated for DCK, 4-methyl-DCK, or other analogs, making suksdorfin the only compound in this structural class with published combination index data against multiple NRTIs [1].

Natural Product Reference Standard for Pyranocoumarin Authentication in Phytochemical and Pharmacognosy Studies

Quality control, botanical authentication, and pharmacognosy laboratories requiring a verified reference standard for a dihydroseselin-type pyranocoumarin should procure suksdorfin with documented purity (≥98% by HPLC) [1]. Its well-characterized spectroscopic properties (¹H NMR, ¹³C NMR, MS, IR) from the original isolation and structure determination [2], combined with commercial availability from multiple suppliers with batch-specific certificates of analysis, make suksdorfin suitable as an analytical reference material for identifying and quantifying related coumarins in Apiaceae plant extracts. The structural distinction conferred by the 4′-isovaleryl group provides a specific marker not shared by pteryxin, anomalin, or other co-occurring khellactones.

Technical Documentation Hub

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